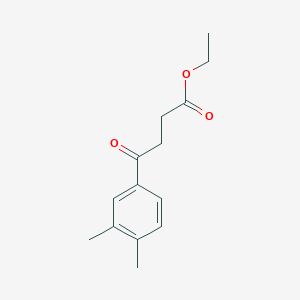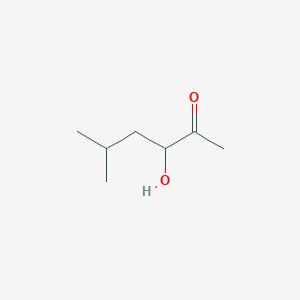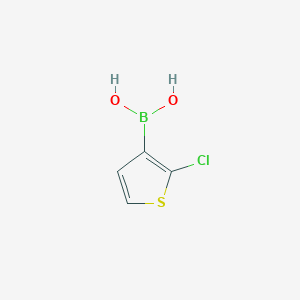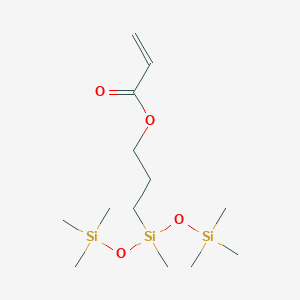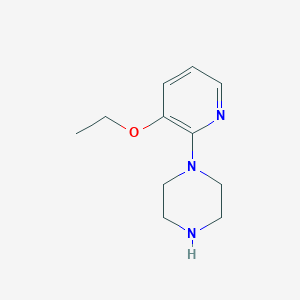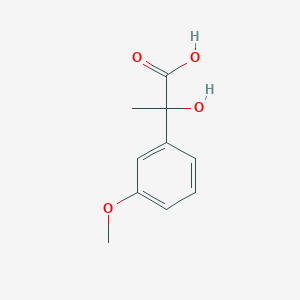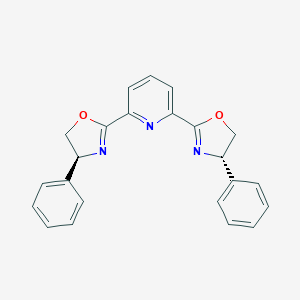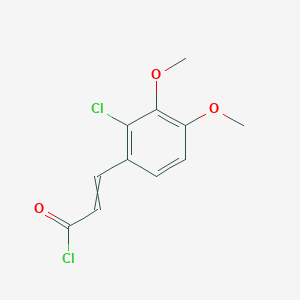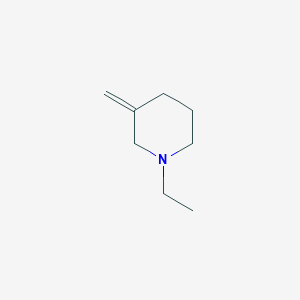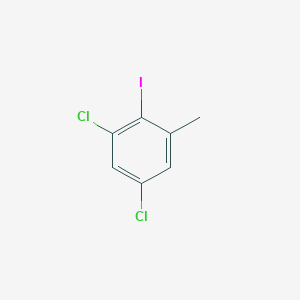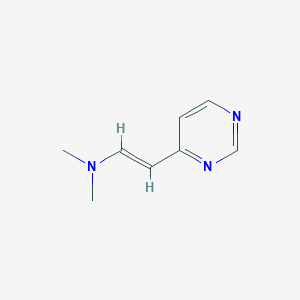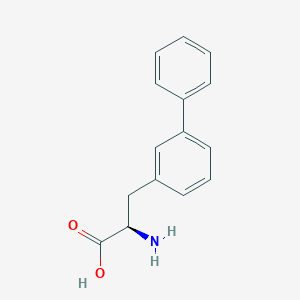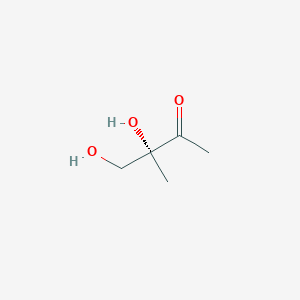
(3R)-3,4-Dihydroxy-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,4-Dihydroxy-3-methylbutan-2-one, commonly known as DMB, is a small molecule that has gained attention in the scientific community for its potential health benefits. DMB is a natural product found in some foods, such as balsamic vinegar and soy sauce, and is produced by certain gut bacteria. Recent research has shown that DMB has the potential to improve cardiovascular health, reduce inflammation, and even prevent certain types of cancer.
Mécanisme D'action
The mechanism of action of DMB is not yet fully understood, but it is believed to be related to its ability to inhibit the growth of certain gut bacteria that produce TMAO. By reducing the levels of TMAO in the blood, DMB may help to improve cardiovascular health and reduce the risk of heart disease.
Biochemical and Physiological Effects:
DMB has been shown to have a number of biochemical and physiological effects. In addition to reducing TMAO levels, DMB has been shown to reduce inflammation, improve insulin sensitivity, and even prevent certain types of cancer. These effects are believed to be related to DMB's ability to modulate gut bacteria and their metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMB in lab experiments is that it is a small molecule that can be easily synthesized in the laboratory. In addition, DMB has been shown to have a number of potential health benefits, which makes it an attractive candidate for further study. However, one limitation of using DMB in lab experiments is that it is not yet fully understood how it works at the molecular level. More research is needed to fully elucidate the mechanism of action of DMB.
Orientations Futures
There are a number of potential future directions for research on DMB. One area of interest is its potential as a therapeutic agent for cardiovascular disease. Other potential applications include its use as a dietary supplement to improve gut health and reduce inflammation. In addition, more research is needed to fully understand the mechanism of action of DMB and its effects on gut bacteria and their metabolites.
Méthodes De Synthèse
DMB can be synthesized in the laboratory through a multistep process involving several chemical reactions. The starting material for the synthesis is 3-methyl-2-butanone, which is converted into a series of intermediates through various chemical reactions. The final step involves the addition of hydroxyl groups to the intermediate to produce DMB.
Applications De Recherche Scientifique
DMB has been the subject of numerous scientific studies in recent years. One of the most promising areas of research involves its potential to improve cardiovascular health. Studies have shown that DMB can reduce the levels of a compound called TMAO in the blood, which is associated with an increased risk of heart disease. In addition, DMB has been shown to reduce inflammation and improve insulin sensitivity, both of which are important factors in maintaining cardiovascular health.
Propriétés
| 193958-68-8 | |
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(3R)-3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3/t5-/m1/s1 |
Clé InChI |
ILAYTWAIZAKGGA-RXMQYKEDSA-N |
SMILES isomérique |
CC(=O)[C@@](C)(CO)O |
SMILES |
CC(=O)C(C)(CO)O |
SMILES canonique |
CC(=O)C(C)(CO)O |
Synonymes |
2-Butanone, 3,4-dihydroxy-3-methyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


